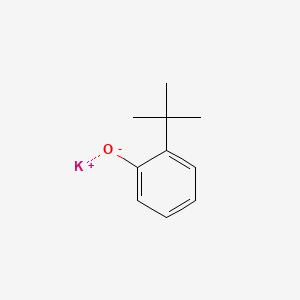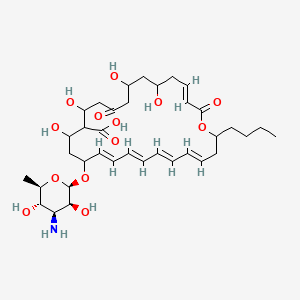
3-Propyl-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyridotriazines. These compounds are characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties. The structure of this compound consists of a pyridine ring fused with a triazine ring, with a propyl group attached to the nitrogen atom at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine typically involves the construction of the pyridotriazine ring system through various synthetic routes. One common method is the cyclization of 1,6-diaminopyridone derivatives with bifunctional electrophiles such as ninhydrin . The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the pyridotriazine ring.
Another approach involves the reaction of pyrido(1,2,4)triazine with N-methyl-1-(methylthio)-2-nitroethenamine in the presence of acetic acid in ethanol . This method offers mild reaction conditions, high yields, and easy isolation of the products without the need for chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and scaling up the process are crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propyl-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various alkylated or acylated products.
Applications De Recherche Scientifique
3-Propyl-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of 3-Propyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
3-Propyl-pyrido(3,4-e)(1,2,4)triazine can be compared with other similar compounds, such as pyrazolo(3,4-d)pyrimidine and pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine . These compounds share structural similarities but differ in their specific ring systems and substituents. The unique features of this compound, such as the presence of a propyl group and the specific arrangement of nitrogen atoms, contribute to its distinct chemical and biological properties.
List of Similar Compounds
- Pyrazolo(3,4-d)pyrimidine
- Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine
- Pyrido(4,3-e)(1,2,4)triazolo(5,1-c)(1,2,4)triazin-6(7H)-ones
Propriétés
Numéro CAS |
121845-45-2 |
|---|---|
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-propylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H10N4/c1-2-3-9-11-8-6-10-5-4-7(8)12-13-9/h4-6H,2-3H2,1H3 |
Clé InChI |
KZSXWJWFVZWSGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=CN=C2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



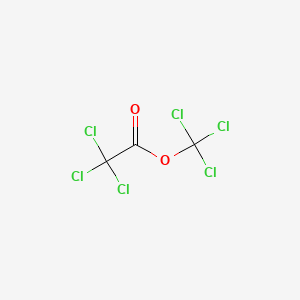

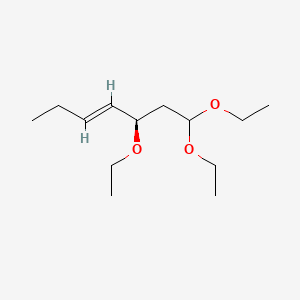

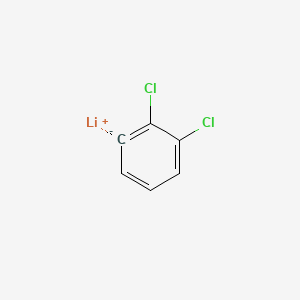
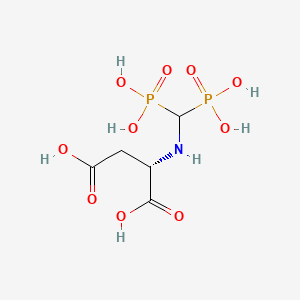
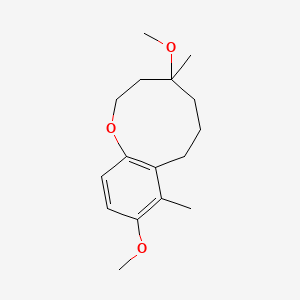
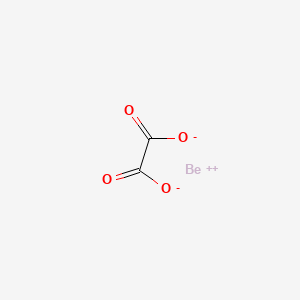


![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
